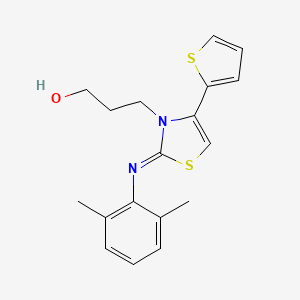

(Z)-3-(2-((2,6-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-[2-(2,6-dimethylphenyl)imino-4-thiophen-2-yl-1,3-thiazol-3-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS2/c1-13-6-3-7-14(2)17(13)19-18-20(9-5-10-21)15(12-23-18)16-8-4-11-22-16/h3-4,6-8,11-12,21H,5,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKCRNWFGFNDKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C3=CC=CS3)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-((2,6-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol, with CAS number 905781-50-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, particularly focusing on its medicinal properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 344.5 g/mol. The compound features a thiazole ring, which is known for its biological relevance, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂OS₂ |

| Molecular Weight | 344.5 g/mol |

| CAS Number | 905781-50-2 |

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate thiazole derivatives and amines under controlled conditions. Specific methodologies may vary depending on the desired purity and yield.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the thiazole ring can enhance antibacterial effects against various strains of bacteria. The electron-withdrawing nature of substituents on the thiazole ring is crucial for this activity .

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. A study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves apoptosis induction and cell cycle arrest in cancer cells .

Antimalarial Activity

In a systematic study focusing on antimalarial activity, thiazole analogs were evaluated against Plasmodium falciparum. The findings indicated that specific structural modifications led to enhanced potency against malaria parasites while maintaining low cytotoxicity in human liver cells (HepG2) .

Pin1 Inhibition

Recent research has identified thiazole derivatives as potential inhibitors of Pin1, a target in cancer therapy. Certain compounds demonstrated low micromolar IC50 values, indicating strong inhibitory action against this protein interacting with NIMA1 (Pin1), which plays a role in cell cycle regulation and cancer progression .

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated a series of thiazole derivatives for their ability to inhibit cancer cell lines. Compounds were tested against breast cancer and leukemia cell lines, showing significant dose-dependent inhibition of cell viability. The most potent compound exhibited an IC50 value of 5 μM .

Case Study 2: Antimalarial Efficacy

In another research effort, thiazole derivatives were synthesized and tested for their antimalarial properties against chloroquine-sensitive strains of Plasmodium falciparum. The results indicated that specific substitutions on the thiazole ring significantly improved antimalarial efficacy while reducing cytotoxic effects on mammalian cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit promising anticancer properties. For instance, studies have shown that derivatives of thiazoles can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The imino group may enhance the interaction with biological targets, potentially leading to increased efficacy.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been reported to possess significant antibacterial and antifungal properties. For example, studies have demonstrated that related compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans through mechanisms that disrupt cell wall synthesis or function .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds with thiazole structures have been noted for their anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions such as arthritis and other inflammatory disorders .

Case Studies

Several studies have focused on the synthesis and evaluation of similar thiazole derivatives:

- Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated a series of thiazole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications at the imino position significantly influenced their potency .

- Antimicrobial Screening : Another research article investigated the antimicrobial efficacy of thiazole derivatives against clinical isolates. The findings revealed that certain modifications enhanced their antibacterial activity compared to standard antibiotics .

- Inflammation Models : In vivo studies demonstrated that thiazole-containing compounds reduced inflammation markers in animal models of arthritis, suggesting a potential therapeutic role in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Substituent-Driven Bioactivity: The target compound’s thiophen-2-yl group aligns with derivatives in , where thiophene-containing impurities (e.g., a3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) exhibit metabolic stability due to sulfur’s electron-rich nature .

Stereochemical Influence: The (Z)-configuration is shared with tubulin inhibitors like compounds 5b and 6b (), which rely on spatial alignment for binding to the colchicine site. The target compound’s imino group may mimic this interaction, though experimental validation is required .

Solubility and Stability: The propan-1-ol chain improves aqueous solubility compared to purely aromatic analogs (e.g., drospirenone-related impurities in ). However, the 2,6-dimethylphenyl group may introduce steric hindrance, affecting membrane permeability .

Table 2: Physicochemical Properties (Inferred)

Q & A

Q. What synthetic methodologies are recommended for synthesizing (Z)-3-(2-((2,6-dimethylphenyl)imino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)propan-1-ol?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

Thiazole Ring Formation : Condensation of 2,6-dimethylphenyl isothiocyanate with a thiophene-substituted α-bromo ketone under reflux conditions.

Imino Group Introduction : Reaction with a suitable amine source (e.g., ammonium acetate) to form the imino linkage.

Propanol Side Chain Incorporation : Alkylation using 3-bromo-1-propanol under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol.

Q. Key Characterization Techniques :

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | α-Bromo ketone, EtOH, reflux (6 h) | 65–70 | |

| Imino group addition | NH₄OAc, AcOH, 80°C (4 h) | 75 |

Q. How is the Z-configuration of the imino group confirmed experimentally?

Methodological Answer: The Z-configuration is determined via:

- NOESY NMR : Cross-peaks between the imino proton and adjacent thiazole/thiophene protons indicate spatial proximity .

- IR Spectroscopy : Stretching frequencies for C=N bonds (1640–1680 cm⁻¹) align with Z-isomer trends .

- X-ray Crystallography (if available): Direct visualization of molecular geometry .

Advanced Research Questions

Q. What strategies optimize reaction yields for analogs with bulky aryl substituents (e.g., 2,6-dimethylphenyl)?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 h to 30 min) and improve yield by 10–15% .

- Catalysis : Employ Pd/C or CuI to accelerate coupling reactions involving thiophene or aryl groups .

Note : Steric hindrance from 2,6-dimethylphenyl groups may necessitate higher temperatures (100–120°C) for complete conversion .

Q. How can tautomerism in the thiazole-imino system affect spectroscopic interpretations?

Methodological Answer: The thiazole-imino group may exhibit thione-thiol tautomerism, leading to:

- Variable NMR Signals : Dynamic exchange between tautomers broadens or splits peaks.

- Mitigation Strategies :

Example : Karpenko et al. (2018) resolved similar ambiguities in oxadiazole-thione systems using IR and theoretical studies .

Q. How should researchers address discrepancies in elemental analysis vs. spectroscopic purity?

Methodological Answer:

- Step 1 : Verify sample dryness (e.g., lyophilization) to exclude solvent interference.

- Step 2 : Cross-validate with LC-MS : Detect trace impurities (e.g., oxidation byproducts) not resolved by NMR .

- Step 3 : Re-crystallize using mixed solvents (e.g., CHCl₃/hexane) to remove hydrophobic contaminants .

Case Study : Degradation of organic samples during prolonged analysis (e.g., 9-hour experiments) can skew results; cooling (<4°C) stabilizes labile compounds .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

Q. Table 2: Key Computational Parameters

| Method | Software | Basis Set | Output Relevance |

|---|---|---|---|

| DFT | Gaussian 16 | B3LYP/6-31G(d) | HOMO localization on thiophene |

| MD | GROMACS | OPLS-AA | Solvent interaction energy |

Q. How can researchers design derivatives to enhance biological activity while retaining structural stability?

Methodological Answer:

- Bioisosteric Replacement : Substitute thiophene with furan or pyridine to modulate electronic effects without destabilizing the core .

- Propanol Chain Modification : Introduce ester or ether linkages to improve metabolic stability .

- Pharmacophore Mapping : Use X-ray data of target proteins (e.g., kinases) to align substituents with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.